molecular formula C8H14N2 B1362489 N-ethyl-2-(1H-pyrrol-1-yl)ethanamine CAS No. 73627-29-9

N-ethyl-2-(1H-pyrrol-1-yl)ethanamine

Cat. No. B1362489
CAS RN: 73627-29-9
M. Wt: 138.21 g/mol
InChI Key: CUVKXJMNTQKAFT-UHFFFAOYSA-N
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Patent
US04188389

Procedure details

To a stirred suspension of lithium aluminum hydride (10 g) in dry diethyl ether (500 ml) is added dropwise a solution of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide (10 g, described in Example 1) in dry tetrahydrofuran (250 ml). The mixture is refluxed for 3 hr, stirred overnight at room temperature, and decomposed with 10 ml of water, 10 ml of 15% sodium hydroxide, and 30 ml of water. The resultant slurry is stirred for 90 min and filtered. The filtrate is dried over magnesium chloride and evaporated to give the title compound as an oil: bp 70° C./8 mm Hg and nmr(CDCl3) δ 1.06(t), 1.64(s), 2.65(q), 2.95(t), 4.03(t), 6.19(t) and 6.70(t).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([CH2:12][CH2:13][NH:14][C:15](=O)[CH3:16])[CH:11]=[CH:10][CH:9]=[CH:8]1.O.[OH-].[Na+]>C(OCC)C.O1CCCC1>[CH2:15]([NH:14][CH2:13][CH2:12][N:7]1[CH:11]=[CH:10][CH:9]=[CH:8]1)[CH3:16] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1(C=CC=C1)CCNC(C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hr
Duration
3 h
STIRRING
Type
STIRRING
Details
The resultant slurry is stirred for 90 min
Duration
90 min
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate is dried over magnesium chloride
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NCCN1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.